![molecular formula C20H27N3O3 B2874104 N-cyclohexyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide CAS No. 896381-47-8](/img/structure/B2874104.png)
N-cyclohexyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
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Overview
Description
N-cyclohexyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide, also known as CHQ, is a synthetic compound that has gained significant attention in scientific research. CHQ is a quinazoline derivative and has been studied for its potential use in various biomedical applications.
Scientific Research Applications
Antilipidemic Activity
Research has indicated that certain heterocyclic derivatives of hexadecyl and cyclohexyl, including those related to quinazolines, exhibit significant antilipidemic activity. These compounds have been synthesized and tested in mice, where they showed a notable decrease in lipid indices, such as cholesterol and triglyceride levels. Some derivatives demonstrated activities comparable to beta-sitosterol, a standard in lipid-lowering treatments (Habib et al., 2000).
Anticancer Properties
Quinazolinone derivatives have been synthesized and evaluated for their antitumor properties. Notably, 4-anilinoquinazolines were found to exhibit potent cytotoxic effects on Ehrlich Ascites Carcinoma cells through mechanisms involving the up-regulation of proapoptotic proteins and activation of caspases, leading to apoptosis (Devegowda et al., 2016).
Antiviral Activities
A series of novel quinazolin-4(3H)-ones have been developed to target respiratory and biodefense viruses, showcasing moderate antiviral activity against strains like influenza A, severe acute respiratory syndrome coronavirus, dengue, and others. This highlights the potential of quinazolinone derivatives in antiviral drug development (Selvam et al., 2007).
Synthesis and Biological Activity
The synthesis of quinazolinone derivatives incorporating various functional groups has been extensively studied, revealing their diverse biological activities, including antibacterial, insecticidal, and anti-acetylcholinesterase effects. These compounds offer a rich area of exploration for the development of new therapeutic agents with specific biological targets (Misra & Gupta, 1982).
Mechanism of Action
Mode of Action
It is known that the compound is synthesized via a novel i2/tbhp mediated domino synthesis . This involves the reaction of isatins with o-amino N-aryl/alkyl benzamides . This is the first application of o-amino N-aryl/alkyl benzamides participating in oxidative rearrangement with isatins for synthesis of desired products .
Result of Action
The synthesized compounds were screened for cytotoxicity against four cancer cell lines and showed promising results . In silico molecular docking studies also validated the anticancer activity of these compounds, showing good binding affinity with target DNA and acting as DNA intercalators .
properties
IUPAC Name |
N-cyclohexyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-18(21-15-9-3-1-4-10-15)13-5-2-8-14-23-19(25)16-11-6-7-12-17(16)22-20(23)26/h6-7,11-12,15H,1-5,8-10,13-14H2,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRLUDOJYVPOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
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